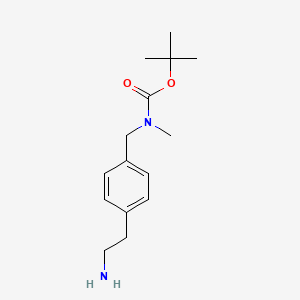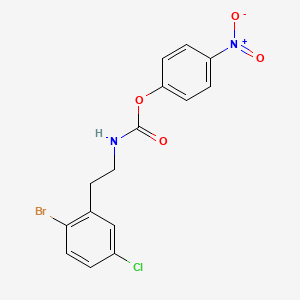
Methyl 3-iodo-1-methylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-1-methylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates. This compound features a cyclobutane ring substituted with an iodine atom and a methyl ester group. It is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1-methylcyclobutane-1-carboxylate typically involves the iodination of a cyclobutane derivative. One common method is the reaction of 1-methylcyclobutane-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-iodo-1-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding methylcyclobutane carboxylate.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form cyclobutane derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Depending on the nucleophile, products can include methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate, methyl 3-amino-1-methylcyclobutane-1-carboxylate, etc.
Reduction: Methyl 1-methylcyclobutane-1-carboxylate.
Oxidation: Various oxidized cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-iodo-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-iodo-1-methylcyclobutane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the iodine atom is removed, often through the transfer of electrons from a reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-chloro-1-methylcyclobutane-1-carboxylate
- Methyl 3-bromo-1-methylcyclobutane-1-carboxylate
- Methyl 3-fluoro-1-methylcyclobutane-1-carboxylate
Uniqueness
Methyl 3-iodo-1-methylcyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct reactivity patterns compared to its chloro, bromo, and fluoro counterparts.
Eigenschaften
Molekularformel |
C7H11IO2 |
|---|---|
Molekulargewicht |
254.07 g/mol |
IUPAC-Name |
methyl 3-iodo-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11IO2/c1-7(6(9)10-2)3-5(8)4-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
LFEPGLGAMPKNFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


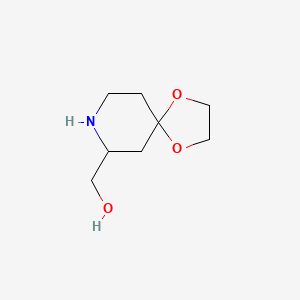


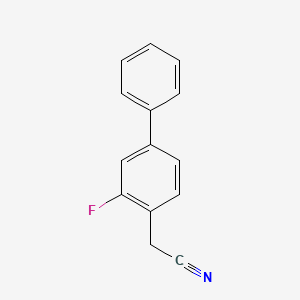
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
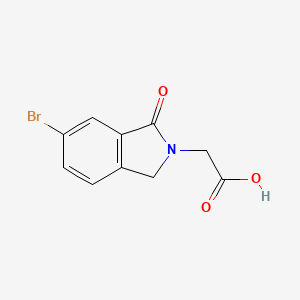
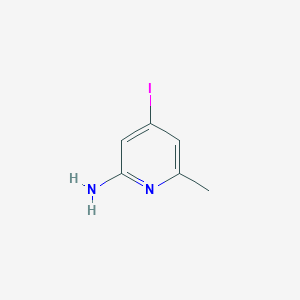
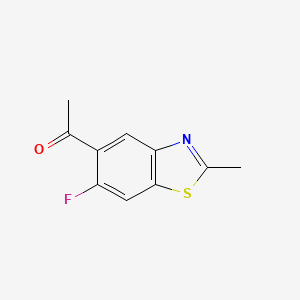
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

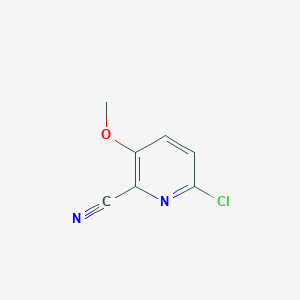
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
